molecular formula C21H33N3O4 B3973359 1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate

1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3973359
M. Wt: 391.5 g/mol
InChI Key: RFPHMZITZFPKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate is a chemical compound that has gained attention in scientific research for its potential use in the treatment of various medical conditions. This compound is a piperazine derivative and is also known as GSK-3 inhibitor.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate involves the inhibition of GSK-3, which is a serine/threonine kinase that is involved in the regulation of various cellular processes. GSK-3 is known to play a role in the pathogenesis of various medical conditions such as Alzheimer's disease, bipolar disorder, and schizophrenia. Inhibition of GSK-3 has been shown to improve cognitive function and reduce inflammation in animal models of these conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. This compound has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and bipolar disorder. In addition, this compound has been shown to reduce hyperactivity and improve social behavior in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate in lab experiments include its potential use in the treatment of various medical conditions and its ability to inhibit GSK-3, which is involved in the regulation of various cellular processes. However, the limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans.

Future Directions

For the research on 1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate include the development of more potent and selective inhibitors of GSK-3, the determination of the safety and efficacy of this compound in humans, and the exploration of its potential use in the treatment of other medical conditions. In addition, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Scientific Research Applications

1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate has been studied for its potential use in the treatment of various medical conditions such as Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been found to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes such as glucose metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and bipolar disorder.

properties

IUPAC Name

1-ethyl-4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3.C2H2O4/c1-3-20-11-13-22(14-12-20)19-7-9-21(10-8-19)16-18-6-4-5-17(2)15-18;3-1(4)2(5)6/h4-6,15,19H,3,7-14,16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPHMZITZFPKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC(=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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